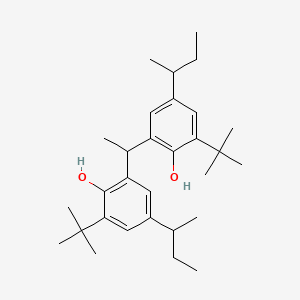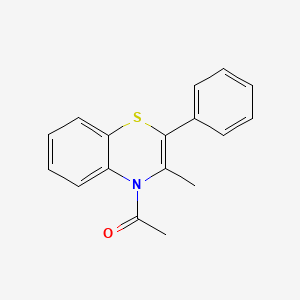![molecular formula C12H11NO3 B14469051 (2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 71496-93-0](/img/structure/B14469051.png)
(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-nitrophenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 4-nitrobenzaldehyde and cyclopentanone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one: An isomer with a different configuration around the double bond.
4-nitrobenzaldehyde: A precursor used in the synthesis of (2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one.
Cyclopentanone: The core structure of the compound.
Uniqueness
This compound is unique due to its specific structural configuration, which can influence its reactivity and potential applications. The presence of the nitro group and the cyclopentanone ring provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
71496-93-0 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-3-1-2-10(12)8-9-4-6-11(7-5-9)13(15)16/h4-8H,1-3H2/b10-8- |
Clé InChI |
PFSPXVYIKPTEGN-NTMALXAHSA-N |
SMILES isomérique |
C1C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C1 |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


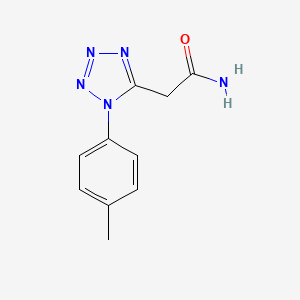


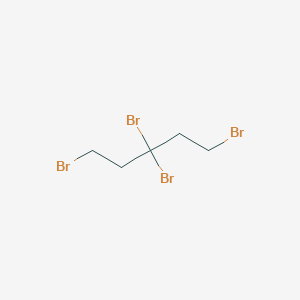

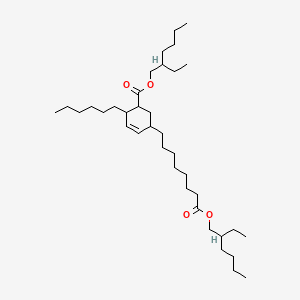
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

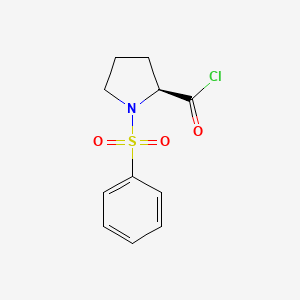
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)

